

Methyl Tripropyl Ammonium Chloride: A Technical Guide for Advanced Applications

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Compound of Interest

Compound Name: *Methyl tripropyl ammonium chloride*

Cat. No.: *B1590361*

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Executive Summary

This guide provides a comprehensive technical overview of **Methyl Tripropyl Ammonium Chloride** (MTPAC), a quaternary ammonium salt with significant utility across various scientific and industrial domains. We will delve into its fundamental molecular profile, synthesis, and characterization, while focusing on its mechanistic role as a phase transfer catalyst and surfactant. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its applications, from organic synthesis to its potential within pharmaceutical formulations. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and trustworthiness.

The Landscape of Quaternary Ammonium Salts (QAS)

Quaternary Ammonium Salts, or Quats, are a class of compounds defined by a central, positively charged nitrogen atom covalently bonded to four organic groups (alkyl or aryl).[1] This permanent cationic charge, independent of pH, is the cornerstone of their diverse functionalities.[2] Their structure is inherently amphiphilic, possessing a hydrophilic cationic "head" and hydrophobic "tails," which allows for effective interaction at interfaces between polar and nonpolar media.[1]

In the pharmaceutical and biomedical fields, QAS are indispensable. They serve as potent antimicrobial agents in disinfectants and antiseptics, where their cationic head binds to and disrupts the negatively charged membranes of bacteria and enveloped viruses.^{[2][3][4]} Beyond direct therapeutic action, they are employed as excipients, preservatives, and critical processing aids in the downstream purification of vaccines.^{[1][3]} The tunability of the alkyl chains allows for a fine balance between hydrophilicity and lipophilicity, enabling the design of QAS for specific applications, including roles as ionic liquids or components in advanced drug delivery systems.^{[1][5]}

Methyl Tripropyl Ammonium Chloride: A Molecular Profile

Methyl Tripropyl Ammonium Chloride (MTPAC) is a specific QAS that, while not a household name, serves as a fundamental building block and facilitator in numerous processes.^[6] Its molecular architecture, featuring a methyl group and three propyl chains, imparts a unique combination of steric and electronic properties that dictate its function.

Chemical Identity and Physicochemical Properties

A summary of MTPAC's key identifiers and computed properties is presented below. This data is essential for experimental design, safety assessments, and regulatory compliance.

Property	Value	Source
IUPAC Name	methyl(tripropyl)azanium chloride	[7]
CAS Number	75373-66-9	[7][8]
Molecular Formula	C ₁₀ H ₂₄ ClN	[7][8]
Molecular Weight	193.76 g/mol	[7][8]
Canonical SMILES	CCC(CCC)CCC.[Cl-]	[7][9]
Appearance	Typically a white crystal or powder	[6]
Purity	Often available at ≥99%	[6]
Complexity	71.9	[7][9]

Core Chemical Attributes

MTPAC's utility stems from two primary characteristics:

- **Phase Transfer Catalyst (PTC):** MTPAC excels at facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[2][6] The quaternary ammonium cation can pair with an anion from the aqueous phase, and the surrounding alkyl groups allow this ion pair to dissolve in the organic phase, making the anion available for reaction. This mechanism dramatically accelerates reactions that would otherwise be impractically slow.[2][6][10]
- **Surfactant Nature:** As a cationic surfactant, MTPAC alters surface and interfacial tension, enabling its use in emulsification, dispersion, and wetting.[6] This is valuable in creating stable and effective formulations in industrial cleaning, personal care, and water treatment.[6]

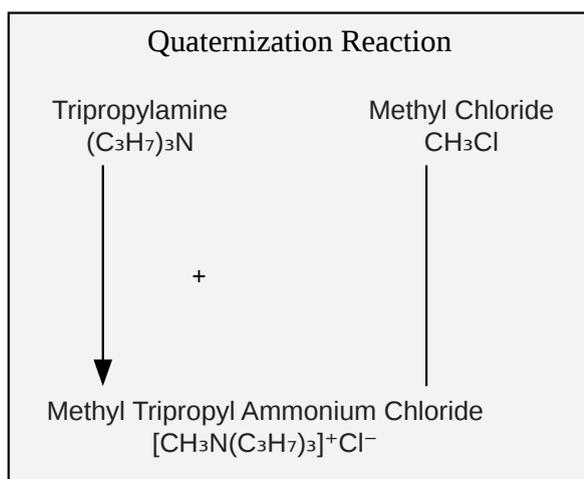
Synthesis and Characterization of Methyl Tripropyl Ammonium Chloride

The synthesis of MTPAC is typically achieved through the quaternization of a tertiary amine, a fundamental reaction in organic chemistry. This process must be carefully controlled to ensure

high purity and yield.

Synthetic Pathway: Quaternization of Tripropylamine

The most direct route involves the reaction of tripropylamine with a methylating agent, such as methyl chloride. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic methyl group, forming a new carbon-nitrogen bond and imparting a permanent positive charge on the nitrogen.



Mechanism: Nucleophilic attack by the tertiary amine on the methylating agent.

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Caption: Synthesis of MTPAC via nucleophilic substitution.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a self-validating workflow for synthesizing and purifying MTPAC. The causality behind each step is explained to ensure a deep understanding of the process.

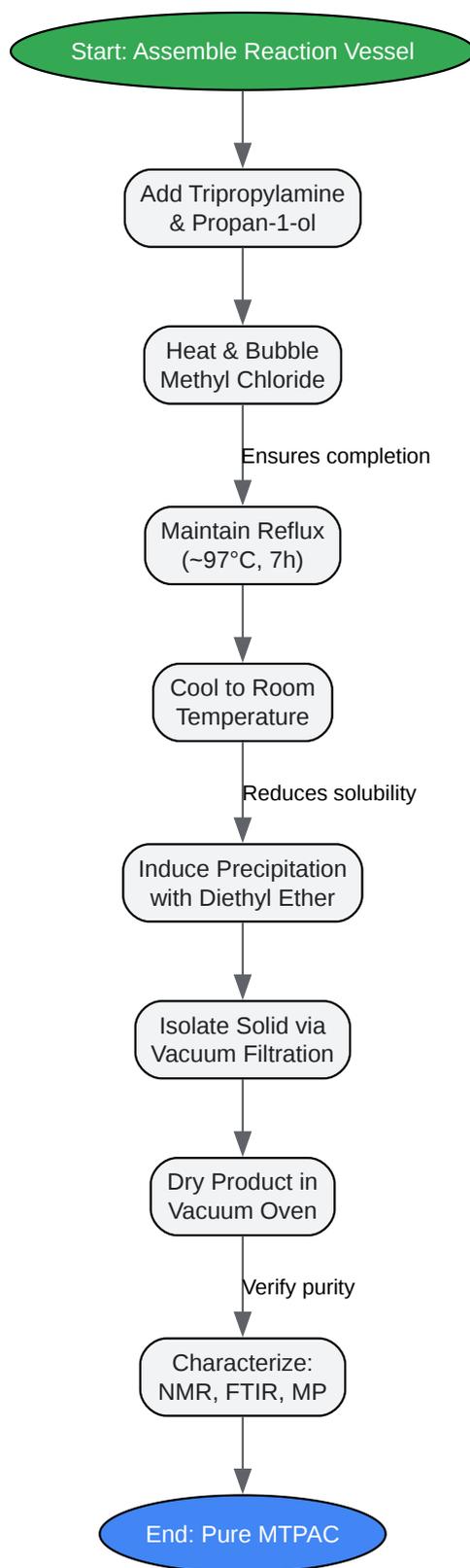
Materials:

- Tripropylamine (1.0 mol)
- Methyl Chloride (1.05 mol, typically bubbled from a cylinder)

- Propan-1-ol (solvent)
- Diethyl ether (for precipitation/washing)
- Reaction vessel (three-necked flask) with reflux condenser, gas inlet, and thermometer
- Magnetic stirrer and heating mantle

Methodology:

- Setup: Assemble the reaction vessel in a well-ventilated fume hood. Add tripropylamine (1.0 mol) and propan-1-ol to the flask. The choice of a polar protic solvent like propan-1-ol is crucial as it effectively solvates the reactants and the resulting ionic product.
- Reaction: Begin stirring and gently heat the mixture to approximately 60-70°C. Bubble methyl chloride gas (1.05 mol) through the solution at a controlled rate. A slight excess of the methylating agent ensures the reaction proceeds to completion.
- Reflux: After the addition of methyl chloride is complete, increase the temperature to the reflux point of propan-1-ol (~97°C) and maintain for 7-8 hours.^[11] Refluxing provides the necessary activation energy and ensures sufficient time for the reaction to maximize the yield of the quaternary ammonium salt.
- Cooling & Precipitation: After the reflux period, cool the reaction mixture to room temperature. The product may begin to crystallize. To induce further precipitation, slowly add diethyl ether, a nonpolar solvent in which the ionic MTPAC is insoluble.
- Isolation: Collect the resulting white solid by vacuum filtration. Wash the crystals with cold diethyl ether to remove any unreacted starting material or solvent residue.
- Drying & Characterization: Dry the purified product in a vacuum oven. The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), FTIR, and melting point analysis.



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Caption: Workflow for the synthesis and purification of MTPAC.

Core Applications and Mechanistic Insights

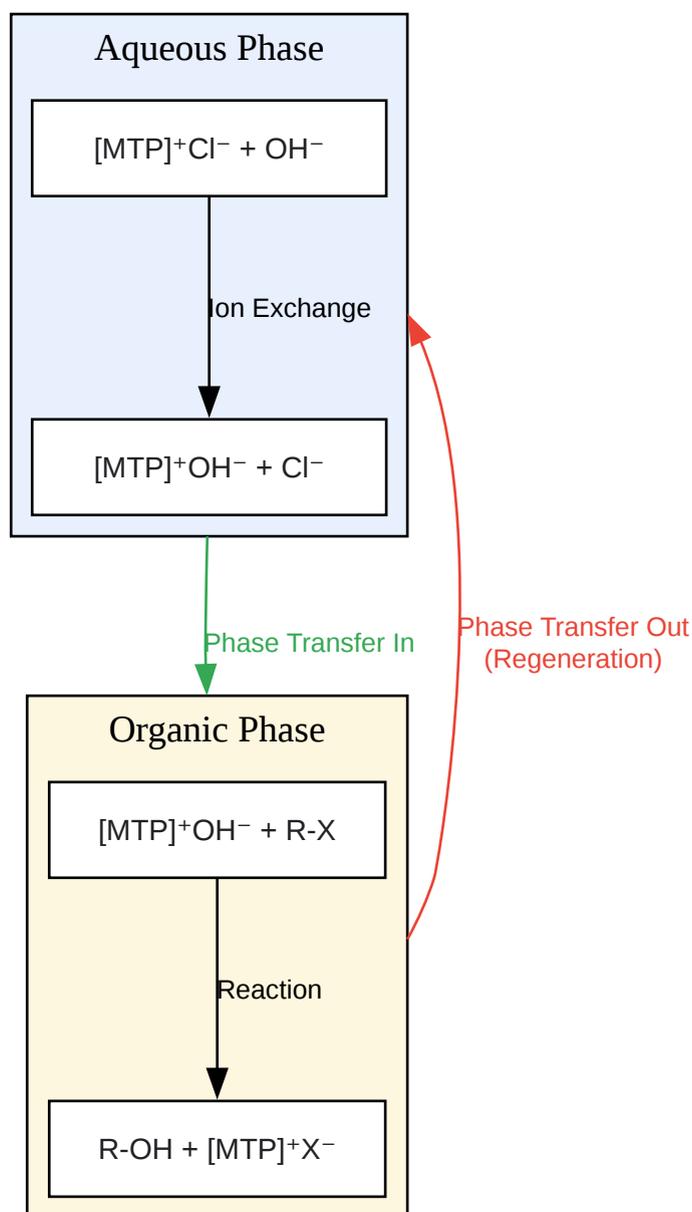
The utility of MTPAC is best understood by examining the mechanisms behind its primary applications.

Mechanism of Phase Transfer Catalysis

In a biphasic system, MTPAC acts as a shuttle for anions. For example, in a reaction requiring hydroxide ions (from aqueous NaOH) to react with an organic substrate dissolved in toluene, the reaction is negligible without a catalyst.

- **Ion Exchange:** In the aqueous phase, the MTPAC cation ($[MTP]^+$) exchanges its chloride anion for a hydroxide anion, forming an ion pair ($[MTP]^+OH^-$).
- **Phase Transfer:** The lipophilic propyl groups on the cation allow this ion pair to dissolve in and migrate into the organic (toluene) phase.
- **Reaction:** The hydroxide ion is now highly reactive in the organic phase, as it is no longer heavily solvated by water. It reacts with the organic substrate.
- **Catalyst Regeneration:** After the reaction, the resulting anion (e.g., an alkoxide) pairs with the $[MTP]^+$ cation, which can then migrate back to the aqueous interface to repeat the cycle.

This catalytic cycle allows for reactions to occur under milder conditions with higher yields and selectivity, a significant advantage in the synthesis of fine chemicals and pharmaceuticals.^[6]
^[10]



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